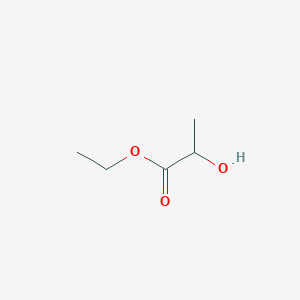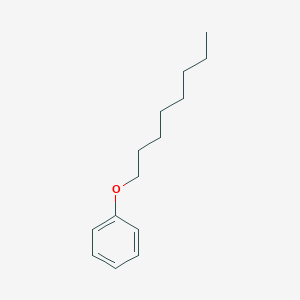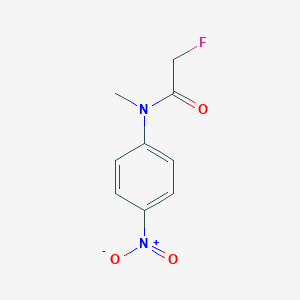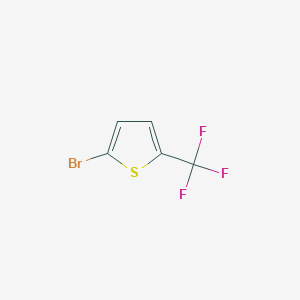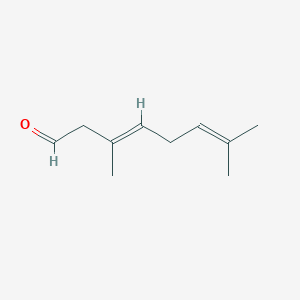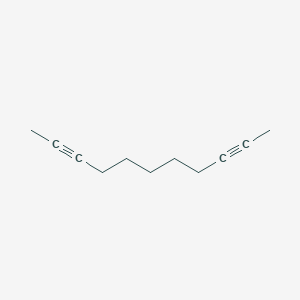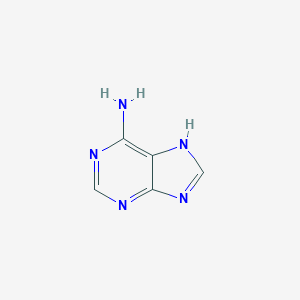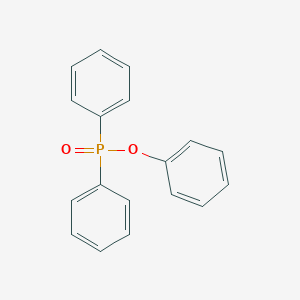
Phosphinic acid, diphenyl-, phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, diphenyl-, phenyl ester, also known as diphenyl phosphinic acid or DPPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DPPA is widely used in various fields, including organic synthesis, catalysis, and medicinal chemistry.
科学的研究の応用
DPPA has been extensively studied for its applications in organic synthesis and catalysis. It can be used as a ligand in transition metal-catalyzed reactions, such as Suzuki coupling and Heck reaction. DPPA can also be used as a reagent for the synthesis of various compounds, including aryl ketones, aldehydes, and esters. In medicinal chemistry, DPPA has been used as a precursor for the synthesis of phosphonate-based drugs, such as bisphosphonates and nucleotide analogs.
作用機序
The mechanism of action of DPPA is not well understood, but it is believed to act as a nucleophile in organic reactions. DPPA can also act as a Lewis acid in catalytic reactions, coordinating with transition metal complexes to facilitate the reaction.
生化学的および生理学的効果
DPPA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity against cancer cells in vitro. DPPA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial agents.
実験室実験の利点と制限
DPPA has several advantages for lab experiments, including its ease of synthesis, stability, and compatibility with various solvents. However, DPPA is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other reagents.
将来の方向性
There are several future directions for research on DPPA. One area of interest is the development of new synthetic methods for DPPA and its derivatives. Another area of research is the investigation of DPPA's potential as a catalyst for new reactions. Additionally, more studies are needed to understand the biochemical and physiological effects of DPPA, particularly its potential as an antimicrobial and anticancer agent.
合成法
The synthesis of DPPA can be achieved through several methods, including the reaction of phenylphosphonic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of triphenylphosphine with diethyl chlorophosphate followed by hydrolysis of the resulting ester. The yield of DPPA can be improved by using a solvent such as toluene or chloroform.
特性
CAS番号 |
1706-96-3 |
|---|---|
製品名 |
Phosphinic acid, diphenyl-, phenyl ester |
分子式 |
C18H15O2P |
分子量 |
294.3 g/mol |
IUPAC名 |
diphenylphosphoryloxybenzene |
InChI |
InChI=1S/C18H15O2P/c19-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-16-10-4-1-5-11-16/h1-15H |
InChIキー |
CIJWIJSYZZLMGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
その他のCAS番号 |
1706-96-3 |
同義語 |
Diphenylphosphinic acid phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



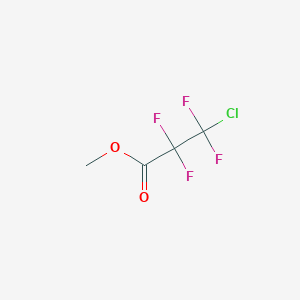
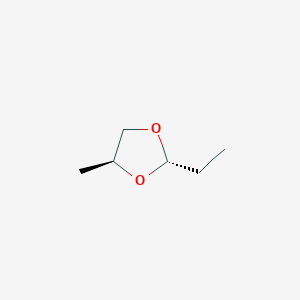
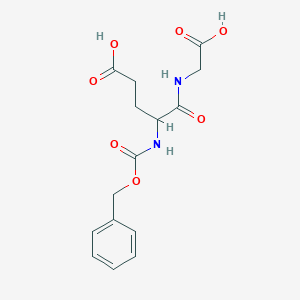
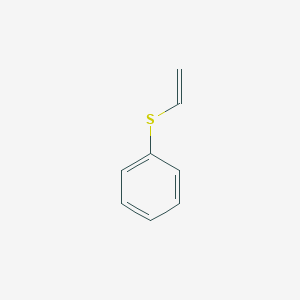
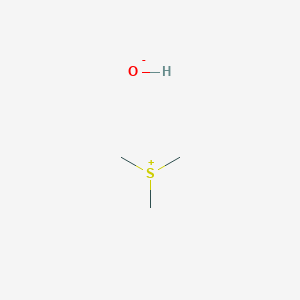
![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)
![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)
